molecular formula C25H20FN3O3 B14937332 N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide

Cat. No.: B14937332
M. Wt: 429.4 g/mol
InChI Key: XUDKOKMNEWHKJE-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(acetylamino)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide
  • N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chlorophenyl)quinoline-4-carboxamide
  • N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-bromophenyl)quinoline-4-carboxamide

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents .

Properties

Molecular Formula

C25H20FN3O3

Molecular Weight

429.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H20FN3O3/c1-15(30)27-18-11-12-24(32-2)23(13-18)29-25(31)20-14-22(16-7-9-17(26)10-8-16)28-21-6-4-3-5-19(20)21/h3-14H,1-2H3,(H,27,30)(H,29,31)

InChI Key

XUDKOKMNEWHKJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

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